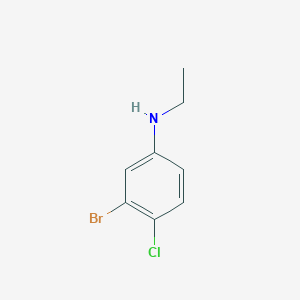

3-bromo-4-chloro-N-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

3-bromo-4-chloro-N-ethylaniline |

InChI |

InChI=1S/C8H9BrClN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 |

InChI Key |

WBQMSDIGHCIKKD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro N Ethylaniline and Analogues

Strategies Involving Halogenation of Precursor Compounds

A common and effective strategy for the synthesis of 3-bromo-4-chloro-N-ethylaniline involves a multi-step process starting from a readily available chloronitrobenzene precursor. This approach allows for precise control over the substitution pattern on the aromatic ring.

Regioselective Bromination of Chloronitrobenzene Precursors

The synthesis often commences with the regioselective bromination of p-chloronitrobenzene. chemicalbook.com By dissolving p-chloronitrobenzene in an aqueous solution of sulfuric acid and then slowly adding a bromine source, such as elemental bromine or potassium bromate (B103136), 3-bromo-4-chloronitrobenzene (B99159) is formed with high regioselectivity. chemicalbook.com The directing effects of the nitro and chloro substituents guide the incoming bromine atom to the position meta to the nitro group and ortho to the chloro group.

Reductive Transformations for Amine Functionality Introduction

Following the successful bromination, the nitro group of 3-bromo-4-chloronitrobenzene is reduced to an amine functionality to yield 3-bromo-4-chloroaniline (B1338066). nih.gov This transformation is a critical step in the synthetic sequence. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a palladium catalyst is a common method. youtube.com Alternatively, dissolving metal reductions, for instance, using iron or tin in the presence of hydrochloric acid, can also effectively achieve this conversion. youtube.com A metal-free alternative involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which offers a mild and chemoselective method for reducing nitro groups while tolerating halogen substituents. organic-chemistry.org

N-Ethylation Techniques for Secondary Amine Formation

The final step in this synthetic pathway is the N-ethylation of 3-bromo-4-chloroaniline to produce the target secondary amine, this compound. This can be accomplished through several methods. One common approach is the reaction with an ethylating agent like an ethyl halide. ncert.nic.in Another effective technique is reductive amination, which involves reacting the aniline (B41778) with acetaldehyde (B116499) and a reducing agent. google.com For instance, a method has been described where aniline and acetaldehyde react at room temperature to form a Schiff base, which is then reduced in the presence of a reducing agent like sodium borohydride (B1222165) to yield N-ethylaniline. google.com Vapor phase alkylation of aniline with ethanol (B145695) over solid acid catalysts, such as zeolites, also represents a viable, albeit more industrial, approach. researchgate.net

Direct Halogenation Approaches on N-Ethylaniline Scaffolds

An alternative synthetic strategy involves the direct halogenation of an N-ethylaniline scaffold. This approach can be more direct but often requires careful control of reaction conditions to achieve the desired regioselectivity.

Selective Bromination and Chlorination of N,N-Dialkylanilines

Research has shown that direct halogenation of N,N-dialkylanilines can be a viable route to halogenated aniline derivatives. nih.gov A notable method involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.govnih.gov This method allows for the regioselective introduction of halogens onto the aromatic ring. Specifically, treatment with thionyl bromide tends to result in para-bromination, while thionyl chloride predominantly yields the ortho-chloro isomer. nih.gov This special reactivity of N,N-dialkylaniline N-oxides provides a practical pathway to electron-rich aryl halides. nih.govnih.gov

Influence of Halogenation Reagents and Reaction Conditions on Regioselectivity

The choice of halogenating agent and the reaction conditions play a crucial role in determining the regioselectivity of the direct halogenation of aniline derivatives. nih.govmdpi.com For instance, the reaction of N,N-dimethylaniline N-oxides with thionyl bromide leads exclusively to the corresponding 4-bromo-N,N-dimethylanilines. nih.gov In contrast, using thionyl chloride results in a mixture of 2-chloro and 4-chloro products, with the 2-chloro isomer being the major product. nih.gov

The temperature and solvent can also significantly impact the outcome. Low-temperature halogenations, for example at -78 °C in an aprotic solvent like tetrahydrofuran, can improve selectivity and yield. Furthermore, the use of catalysts can influence regioselectivity. For example, palladium-catalyzed halogenation of arenes using N-halosuccinimides as the oxidant can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org Aniline itself can act as a catalyst for electrophilic halogenation, generating a highly reactive but selective N-halo arylamine intermediate. researchgate.net

Interactive Data Table: Halogenation of N,N-Dialkylaniline N-Oxides

| Substrate | Reagent | Predominant Product | Selectivity |

| N,N-dimethylaniline N-oxide | Thionyl bromide | 4-bromo-N,N-dimethylaniline | Exclusive |

| N,N-dimethylaniline N-oxide | Thionyl chloride | 2-chloro-N,N-dimethylaniline | 3.6–6.6:1 (ortho:para) |

Interactive Data Table: Synthesis Steps for this compound

| Step | Reaction | Reagents | Key Outcome |

| 1 | Regioselective Bromination | p-chloronitrobenzene, Bromine/Potassium bromate, H2SO4 | 3-bromo-4-chloronitrobenzene |

| 2 | Reduction | 3-bromo-4-chloronitrobenzene, H2/Pd or Fe/HCl or HSiCl3/tertiary amine | 3-bromo-4-chloroaniline |

| 3 | N-Ethylation | 3-bromo-4-chloroaniline, Ethyl halide or Acetaldehyde/NaBH4 | This compound |

Metal-Catalyzed Halogenation Strategies for Aromatic Amines

Transition-metal-catalyzed halogenation has become a powerful tool for the synthesis of aryl halides, offering high levels of regio- and stereoselectivity. nih.gov These methods often proceed under milder conditions compared to traditional electrophilic halogenation and can utilize a broader range of substrates. nih.govresearchgate.net

One notable example is the copper(II) chloride catalyzed halogenation of aniline derivatives. In a specific application, 3-bromo-4-chloroaniline was synthesized by reacting an appropriate aniline precursor with copper(II) chloride dihydrate and lithium chloride hydrate (B1144303) in ethanol under reflux. This method afforded the desired product in approximately 71% yield after purification by silica (B1680970) gel chromatography. The use of a metal catalyst facilitates the halogenation process, which might otherwise require harsh conditions or result in poor selectivity. researchgate.net

The general mechanism for such transformations often involves the activation of a C-H bond by the metal catalyst, followed by the introduction of the halogen atom. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govacs.org For instance, nickel-catalyzed amination of aryl halides has been extensively studied, with the development of single-component Ni(0) complexes ligated by BINAP demonstrating efficacy for coupling both aryl chlorides and bromides with primary aliphatic amines. acs.org

Table 1: Metal-Catalyzed Halogenation and Amination Reactions

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogenation | CuCl₂·2H₂O, LiCl·H₂O | Aniline derivative | 3-bromo-4-chloroaniline | 71 | |

| Amination | (BINAP)Ni(0) complex | Aryl chlorides/bromides, primary aliphatic amines | Arylamines | Not specified | acs.org |

| Amination | Ir-photoredox/Ni dual catalyst | Aryl halides, secondary amines | N-arylated secondary amines | Not specified | researchgate.net |

| Amination | Pd complex with Ad₃P ligand | Chloro- and bromo(hetero)arenes, various amines | Arylamines | 61-92 | nih.gov |

Metal-Free Synthetic Pathways for Halogenated Anilines

While metal-catalyzed reactions are powerful, the development of metal-free alternatives is highly desirable to avoid potential metal contamination in the final products and to reduce costs. nih.gov Several metal-free methods for the synthesis of halogenated anilines have been reported.

One common approach involves the direct electrophilic halogenation of an aniline precursor. For instance, the synthesis of 3-bromo-4-chloroaniline can be achieved by dissolving p-chloronitrobenzene in aqueous sulfuric acid and then slowly adding a bromine source like elemental bromine or potassium bromate. chemicalbook.com The resulting 3-bromo-4-chloronitrobenzene is then reduced to the corresponding aniline.

Another metal-free strategy is the amination of arylboronic acids. Diversely substituted anilines can be prepared by treating functionalized arylboronic acids with an electrophilic nitrogen source, such as H₂N-OSO₃H (HSA), under basic aqueous conditions. This method is particularly effective for electron-rich substrates. acs.org

Furthermore, microwave-assisted metal-free amination of aryl halides has emerged as a powerful technique, especially for the coupling of electron-rich aryl halides with various amines. organic-chemistry.org These reactions are proposed to proceed through a benzyne (B1209423) intermediate. organic-chemistry.org

Table 2: Metal-Free Synthetic Approaches

| Reaction Type | Reagents | Key Features | Product Class | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Bromine or potassium bromate in H₂SO₄ | Regioselective bromination | Halogenated nitroarenes | chemicalbook.com |

| Electrophilic Amination | Arylboronic acids, H₂N-OSO₃H | Metal-free, basic aqueous conditions | Primary anilines | acs.org |

| Microwave-Assisted Amination | Aryl halides, amines | Metal-free, benzyne intermediate proposed | Arylamines | organic-chemistry.org |

| Friedel-Crafts Reaction | Aldehydes, anilines, Brönsted acidic ionic liquid | Metal- and solvent-free | Aniline-based triarylmethanes | nih.gov |

Advanced Amination Transformations in Aromatic Systems

Recent advancements in organic synthesis have led to the development of novel amination strategies that offer greater efficiency and broader substrate scope. These methods often utilize alternative starting materials or activation pathways to construct C-N bonds.

The direct reductive cross-coupling of nitroarenes has emerged as a highly efficient protocol for synthesizing N-substituted arylamines. rsc.orgrsc.org This approach is advantageous as it utilizes readily available and stable nitroarenes as the amino source, bypassing the need for pre-reduction to anilines and subsequent protection/deprotection steps. rsc.orgrsc.orgnih.gov

Various catalytic systems have been developed for this transformation. For example, an iron-catalyzed method facilitates the reductive coupling of nitroarenes with amides, proceeding through a single-electron transfer (SET) and hydrogen atom transfer (HAT) cascade. researchgate.net Another approach employs FeCl₂ in the presence of a Grignard reagent to produce secondary amines in good yields. researchgate.net Molybdenum-based catalysts have also been used for the reductive hydroamination of vinylcyclopropanes with nitroarenes. researchgate.net

These methods exhibit broad functional group tolerance and can be used to synthesize a wide range of N-alkylanilines, diarylamines, and amides. rsc.orgrsc.orgresearchgate.net The ability to use different reducing agents allows for precise control over the reactivity and selectivity of the reaction by accessing different reactive nitrogen intermediates. rsc.org

Direct C-H amination represents one of the most atom-economical methods for the synthesis of arylamines, as it avoids the need for pre-functionalized starting materials. nih.govacs.org This strategy involves the direct conversion of a C-H bond into a C-N bond, typically with the aid of a transition metal catalyst or a photocatalyst. nih.govacs.org

Photoredox catalysis has emerged as a powerful tool for C-H amination. nih.govmdpi.com For instance, an acridinium (B8443388) photoredox catalyst can facilitate the direct C-H amination of arenes with primary amines under an aerobic atmosphere. nih.gov This method is applicable to a wide variety of electron-rich aromatics and heteroaromatics, as well as complex, biologically active molecules. nih.gov

Transition metal-catalyzed C-H amination has also been extensively explored. acs.org These reactions can proceed via various mechanisms, often involving the oxidative addition of an aminating reagent to the metal center. acs.org A range of aminating agents, including organic azides and hydroxylamine (B1172632) derivatives, have been successfully employed in these transformations. acs.org

Table 3: Advanced Amination Methodologies

| Methodology | Key Features | Substrate Scope | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Utilizes nitroarenes as amine source, avoids pre-reduction | Nitroarenes, various coupling partners | N-substituted arylamines | rsc.orgrsc.org |

| C-H Amination | Direct conversion of C-H to C-N bonds, atom-economical | Arenes, various aminating agents | Arylamines | nih.govacs.org |

| Photoredox C-H Amination | Uses light to drive the reaction, mild conditions | Electron-rich aromatics, primary amines | N-substituted arylamines | nih.gov |

| Transition Metal-Catalyzed C-H Amination | Employs metal catalysts for C-N bond formation | Various hydrocarbons and aminating reagents | Amino-containing compounds | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Elucidation of Halogenated Anilines

Fourier Transform-Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 3-bromo-4-chloro-N-ethylaniline, the spectrum is expected to be dominated by vibrations of the N-H group, the ethyl group, and the substituted benzene (B151609) ring.

Key expected vibrational modes include:

N-H Stretching: As a secondary amine, a single, sharp N-H stretching band is anticipated in the region of 3300-3500 cm⁻¹. This is a distinguishing feature compared to primary anilines, which show two bands (symmetric and asymmetric stretches). nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group (CH₃ and CH₂) are expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration is anticipated around 1500-1580 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aromatic amines typically occurs in the 1250-1360 cm⁻¹ range.

C-X (Halogen) Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region. The C-Cl stretch is expected around 700-850 cm⁻¹, while the C-Br stretch appears at a lower wavenumber, typically between 500-650 cm⁻¹, due to the greater mass of the bromine atom.

The following table summarizes the expected FT-IR peak assignments for this compound, based on data from analogous compounds like 4-bromo-3-methylaniline (B1294692) and other halogenated anilines. chemicalbook.comchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group (-CH₂CH₃) |

| C=C Ring Stretch | 1450 - 1600 | Benzene Ring |

| N-H Bend | 1500 - 1580 | Secondary Amine |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

| C-Cl Stretch | 700 - 850 | Chloro-Aromatic |

| C-Br Stretch | 500 - 650 | Bromo-Aromatic |

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be especially useful for observing the aromatic ring vibrations and the C-X (halogen) stretches. nih.gov

Expected key findings from an FT-Raman spectrum include:

Strong bands for the aromatic ring C=C stretching vibrations.

A prominent ring breathing vibration, which is a symmetric expansion and contraction of the entire benzene ring.

Intense signals for the C-Br and C-Cl stretching modes, which are often weak in FT-IR spectra.

The N-H stretching vibration is typically weaker in Raman than in IR.

The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Substituted N-Ethylanilines

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the number and environment of the protons. The expected signals are:

Aromatic Protons: The trisubstituted benzene ring has three protons. Their chemical shifts will be influenced by the electronic effects of the N-ethylamino, bromo, and chloro substituents. The proton at C-2 (ortho to both N-ethylamino and bromo groups) is expected to be a singlet or a narrow doublet. The proton at C-5 (ortho to the chloro group) would likely be a doublet, and the proton at C-6 (ortho to the N-ethylamino group) would also be a doublet, with coupling between the C-5 and C-6 protons. These aromatic protons would likely appear in the range of δ 6.5-7.5 ppm.

N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found between δ 3.5-4.5 ppm.

Ethyl Group Protons: The N-ethyl group will produce two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will appear as a quartet around δ 3.0-3.5 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.5 ppm due to coupling with the methylene protons.

The table below outlines the predicted ¹H NMR spectral data based on analysis of related compounds like 4-bromo-2-chloroaniline (B1269894) and 3-bromo-4-methylaniline. rsc.orgchemicalbook.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet |

| -CH₂- (Ethyl) | 3.0 - 3.5 | Quartet |

| N-H | 3.5 - 4.5 | Broad Singlet |

| Aromatic H (C6-H) | 6.5 - 7.0 | Doublet |

| Aromatic H (C5-H) | 7.0 - 7.3 | Doublet |

| Aromatic H (C2-H) | 7.2 - 7.5 | Singlet / Narrow Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the nitrogen (C-1) would be found upfield around δ 145-150 ppm. The carbons bearing the halogens (C-3 and C-4) would have their chemical shifts influenced by the inductive and resonance effects of the bromine and chlorine, likely appearing in the δ 110-135 ppm range. The remaining three carbons (C-2, C-5, C-6) will also appear in this region.

Ethyl Group Carbons: The two carbons of the ethyl group will give separate signals. The methylene carbon (-CH₂-) attached to the nitrogen will be in the δ 40-45 ppm range, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-16 ppm.

Based on published data for analogous compounds like 4-bromo-2-chloroaniline and other substituted anilines, the predicted ¹³C NMR chemical shifts are summarized below. rsc.orgresearchgate.net

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 14 - 16 |

| -CH₂- (Ethyl) | 40 - 45 |

| C-Br (C-3) | 110 - 115 |

| C-Cl (C-4) | 120 - 125 |

| Aromatic CH | 115 - 135 |

| C-N (C-1) | 145 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like anilines, the spectrum typically shows two main absorption bands originating from π → π* transitions of the benzene ring. The positions and intensities of these bands are sensitive to the substituents on the ring. researchgate.net

For this compound, the spectrum is expected to show:

An intense absorption band around 200-220 nm, corresponding to the primary π → π* transition (E-band).

A less intense band at a longer wavelength, typically around 240-270 nm, corresponding to a secondary π → π* transition (B-band).

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a distinctive isotopic pattern in the mass spectrum, which serves as a key diagnostic feature for the presence of these halogens.

Upon electron ionization, the molecular ion ([M]+•) of this compound is expected to be a prominent peak. The fragmentation of N-alkylanilines is well-documented and typically initiates with the cleavage of the C-N bond. A primary fragmentation pathway for this compound would involve the loss of a methyl radical (•CH3) to form a stabilized iminium cation, [M-15]+. This is often the base peak in the spectrum of N-ethylanilines. Subsequent fragmentation could involve the loss of ethene (C2H4) from the molecular ion.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Data |

| Molecular Formula | C8H9BrClN |

| Nominal Mass | 233 u |

| Key Fragmentation Pathways | Loss of •CH3, Loss of C2H4 |

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would provide an exact mass that corresponds to the sum of the exact masses of its constituent atoms (carbon, hydrogen, bromine, chlorine, and nitrogen). This level of accuracy is crucial for unambiguous identification, especially in complex matrices.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Elemental Formula | Calculated Exact Mass (u) |

| [12C8H979Br35ClN] | C8H9BrClN | 232.9659 |

| [12C8H981Br35ClN] | C8H9BrClN | 234.9639 |

| [12C8H979Br37ClN] | C8H9BrClN | 234.9629 |

| [12C8H981Br37ClN] | C8H9BrClN | 236.9609 |

The analysis of aniline (B41778) derivatives is often facilitated by the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of this compound from a mixture, followed by its sensitive and selective detection. In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule, [M+H]+, is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is widely used for the quantification of trace levels of aniline derivatives in various samples.

X-ray Crystallography for Solid-State Structural Analysis

While no specific crystal structure for this compound is publicly available, the solid-state structures of numerous halogenated anilines have been determined by X-ray crystallography. Based on these related structures, we can infer the likely packing and conformational features of this compound.

In the solid state, aniline derivatives often exhibit intermolecular hydrogen bonding between the amine proton and a halogen or another nitrogen atom of a neighboring molecule. The crystal packing is also influenced by halogen-halogen interactions and π-π stacking of the aromatic rings. The N-ethyl group can adopt various conformations relative to the aniline ring, and its orientation will be influenced by steric and electronic factors within the crystal lattice. A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its three-dimensional structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing substituted anilines. DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the molecule's geometric and electronic properties.

The first step in a computational study is typically geometry optimization, which locates the minimum energy structure of the molecule. For 3-bromo-4-chloro-N-ethylaniline, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The geometry of the aniline (B41778) ring is influenced by its substituents. The amino group in aniline is known to be slightly pyramidal, with the nitrogen atom lying just out of the plane of the benzene (B151609) ring. The presence of electron-withdrawing halogens (bromine and chlorine) and an electron-donating N-ethyl group will modulate the electronic density of the ring and the geometry of the amino group. Conformational analysis, particularly of the flexible N-ethyl group, is performed to identify the most stable arrangement (conformer) of the molecule. Theoretical calculations for related substituted anilines have shown that the final optimized geometry is a result of the balance between electronic effects and steric hindrance between the substituents.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline Ring (Illustrative) Note: This table presents typical bond lengths and angles for a di-halogenated aniline derivative based on computational studies of similar compounds, as specific data for this compound is not available in the reviewed literature.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 | |

| C-Cl | ~1.74 | |

| C-Br | ~1.90 | |

| N-H | ~1.01 | |

| N-C (ethyl) | ~1.46 | |

| **Bond Angles (°) ** | C-N-C | ~120 |

| C-C-C (aromatic) | 118 - 122 | |

| H-N-C | ~115 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its electron-donating character. The LUMO is likely distributed over the aromatic ring, with contributions from the electron-withdrawing halogen atoms. DFT calculations provide precise energy values for these orbitals and map their spatial distribution.

Table 2: Representative FMO Properties for Halogenated Anilines (Illustrative) Note: Values are illustrative based on typical DFT calculations for similar compounds.

| Property | Description | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, these regions are expected around the nitrogen atom (due to its lone pair) and potentially on the halogen atoms, which possess regions of negative electrostatic potential.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the N-H group is typically a site of positive potential. Furthermore, halogens can exhibit a region of positive potential known as a "sigma-hole" opposite the C-X bond, making them potential halogen bond donors.

Neutral Regions (Green): These areas represent regions of moderate electrostatic potential, typically found over the carbon framework of the aromatic ring.

The MEP map provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized bond orbitals.

For this compound, NBO analysis can quantify:

Intramolecular Charge Transfer: It reveals the electronic interactions between the electron-donating N-ethylamino group and the electron-withdrawing halogen substituents, mediated by the π-system of the benzene ring.

Hyperconjugative Interactions: NBO calculates the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. For instance, it can describe the interaction between the nitrogen lone pair (n) and the antibonding π* orbitals of the aromatic ring (n → π*), which is characteristic of aniline derivatives.

Hybridization: It determines the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds (e.g., C-N, C-Br, C-Cl).

Ab Initio Methods in Vibrational Frequency Calculations and Spectral Prediction

Ab initio (from first principles) methods, like Hartree-Fock (HF), and more commonly DFT, are used to calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be used to predict and interpret experimental infrared (IR) and Raman spectra.

Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. The predicted spectra for this compound would show characteristic peaks for N-H stretching, aromatic C-H stretching, C-C ring vibrations, and the vibrations of the C-Br and C-Cl bonds at lower frequencies.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a proposed reaction can be constructed.

For this compound, theoretical methods could be used to investigate:

Electrophilic Aromatic Substitution: The existing substituents direct the position of further substitution. DFT calculations can predict the most likely site of attack (e.g., nitration, further halogenation) by comparing the activation energies for substitution at different positions on the ring.

Reactions at the Amino Group: The energetics of reactions like N-alkylation or acylation can be modeled to understand their feasibility and kinetics.

Nucleophilic Substitution: While generally difficult on an aromatic ring, the reaction energetics for the displacement of the bromide or chloride ions under specific conditions could be explored theoretically.

These investigations provide quantitative data, such as activation barriers (ΔG‡) and reaction energies (ΔG°), which are crucial for understanding reaction selectivity and rates without performing the actual experiments.

Energy Barrier Calculations for Reaction Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving substituted anilines. By calculating the potential energy surfaces, researchers can identify transition states and determine the activation energy barriers for various reaction pathways.

Similarly, computational modeling has been used to investigate the mechanisms of reaction between polyhalogenated nitrobutadienes and electron-deficient anilines. researchgate.net By generating potential energy profiles using methods like DFT/B3LYP/6-31+G(d,p), researchers can define the Gibbs activation energies for the rate-determining steps of different proposed mechanisms. researchgate.net

The kinetics of reactions, such as the reaction between 4-methyl aniline and hydroxyl radicals, have also been computed using methods like M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set. mdpi.comresearchgate.net The kinetics are often calculated using transition state theory and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comresearchgate.net Such studies determine the energy barriers for different reaction channels, for example, addition reactions to the aromatic ring versus hydrogen abstraction from the amino group. For the reaction of 4-methyl aniline with OH radicals, calculations revealed that the formation of the adduct NH-C₆H₄-CH₃ is the key product, contributing to over 70% of the reaction. mdpi.com

Influence of Substituents on Electronic Properties and Reactivity

Halogens, such as bromine and chlorine, are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive (-I) effect. quora.com This effect decreases the electron density on the benzene ring, making the amine less basic compared to aniline. ncert.nic.in While halogens also possess lone pairs of electrons that can be donated to the ring via the resonance (+R) effect, the inductive effect is generally dominant for halogens. quora.com This deactivation of the ring makes electrophilic substitution reactions slower compared to unsubstituted aniline. quora.com

In contrast, alkyl groups like the ethyl group are electron-donating through an inductive (+I) effect. This effect increases the electron density on the ring and on the nitrogen atom, which would typically increase the basicity of the amine. ncert.nic.in The N-ethyl group further contributes to this electron-donating effect.

Studies on substituted anilines have shown a clear correlation between the electronic nature of the substituent and the pKa of the amino group. Electron-withdrawing groups like -NO₂, -SO₃H, -COOH, and halogens (-X) decrease the basic strength of anilines, while electron-releasing groups like -OCH₃ and -CH₃ increase it. ncert.nic.in This is because electron-withdrawing groups destabilize the anilinium ion formed upon protonation.

In electrophilic substitution reactions, the high reactivity of the amino group, which is a powerful activating group, is often modulated to achieve selective substitution. ncert.nic.in In the case of this compound, the existing halogen substituents already deactivate the ring to some extent, and their positions, along with the N-ethyl group, will direct any further substitution.

Computational Descriptors and Their Interpretations in Substituted Anilines

Computational chemistry provides a range of descriptors that quantify the electronic and structural properties of molecules like substituted anilines, allowing for the establishment of quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR).

One of the most traditional sets of descriptors used to represent the electronic effects of substituents is the Hammett constants (σ) . afit.eduresearchgate.net These parameters, derived from reactivity studies, provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive Hammett constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Studies have shown fair to good correlations between Hammett σ constants and various molecular properties of substituted anilines, including the C-N bond length, the out-of-plane angle of the amino group, the inversion barrier at the nitrogen atom, and the pKa of the amino group. afit.eduresearchgate.net For example, a plot of observed initial reaction rates for differently substituted anilines against their Hammett parameters can yield a linear trend, with the slope (ρ) reflecting the sensitivity of the reaction to substituent effects. nih.gov

Atomic charges are another class of computational descriptors used as heuristic aids in mechanistic studies. afit.eduresearchgate.net While different methods of calculation exist (e.g., Mulliken, electrostatic, natural charges), they are not considered genuine physical properties. Research has indicated that for substituted anilines, Mulliken and electrostatic charges on the amino nitrogen atom show little to no correlation with molecular properties. afit.eduresearchgate.net In contrast, the natural charge (Qn) , derived from Natural Bond Orbital (NBO) analysis, has been shown to be a more reliable descriptor. The natural charge on the amino nitrogen is well-correlated with the C-N bond length, the amino group's out-of-plane angle, and the pKa. afit.eduresearchgate.net This suggests that the natural charge may be the preferred charge descriptor for correlation purposes in substituted anilines. afit.eduresearchgate.net

The table below presents calculated property values for various substituted anilines from a study employing Hartree-Fock (HF) 6-311G** level of theory, illustrating the influence of substituents on key molecular and electronic parameters.

| Substituent | Hammett σ | R(C-N) (Å) | Out-of-Plane Angle θ (°) | Inversion Barrier E(HF)inv (kcal/mol) | pKa (experimental) | Natural Charge on N (Qn) |

| p-NH₂ | -0.66 | 1.405 | 46.1 | 1.99 | 6.15 | -0.903 |

| p-OCH₃ | -0.27 | 1.401 | 44.2 | 1.77 | 5.34 | -0.887 |

| p-CH₃ | -0.17 | 1.399 | 43.6 | 1.68 | 5.08 | -0.882 |

| m-CH₃ | -0.07 | 1.397 | 42.8 | 1.58 | 4.72 | -0.879 |

| H | 0.00 | 1.397 | 42.4 | 1.53 | 4.58 | -0.877 |

| p-F | 0.06 | 1.395 | 41.7 | 1.45 | 4.65 | -0.873 |

| p-Cl | 0.23 | 1.396 | 40.8 | 1.35 | 3.98 | -0.874 |

| m-Cl | 0.37 | 1.394 | 40.6 | 1.32 | 3.52 | -0.872 |

| p-CN | 0.66 | 1.392 | 38.3 | 1.05 | 1.74 | -0.865 |

| p-NO₂ | 0.78 | 1.391 | 37.6 | 0.98 | 1.02 | -0.864 |

| Data sourced from computational studies on substituted anilines. afit.eduresearchgate.net |

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution (SEAr) Reactions of N-Ethylaniline Derivatives

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions on substituted benzenes are profoundly affected by the nature of the existing substituents.

The outcome of electrophilic aromatic substitution on 3-bromo-4-chloro-N-ethylaniline is determined by the cumulative directing effects of the N-ethylamino, bromo, and chloro groups. Substituent groups on an aromatic ring are classified as either activating or deactivating, which affects the reaction rate, and as ortho-, para-, or meta-directing, which determines the position of the incoming electrophile.

N-Ethylaniline Group: The N-ethylamino group is a potent activating group. Through its electron-donating resonance effect (+M effect), the nitrogen's lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This strong activation directs incoming electrophiles to the ortho and para positions relative to the amino group (C2, C4, and C6).

In this compound, the powerful activating and directing effect of the N-ethylamino group dominates. The available positions for substitution are C2, C5, and C6. The N-ethylamino group strongly directs towards the ortho positions (C2 and C6), as the para position (C4) is blocked by the chloro substituent. The bromo and chloro substituents also provide minor directional influence. The confluence of these effects makes positions C2 and C6 the most probable sites for electrophilic attack, with potential for minor substitution at C5. Steric hindrance from the N-ethyl group and the adjacent bromine atom at C3 may cause a preference for substitution at the less hindered C6 position.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Governing Electronic Effect |

|---|---|---|---|---|

| -NHEt | C1 | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -Br | C3 | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |

| -Cl | C4 | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |

The mechanism of SEAr proceeds through a two-step process. First, the π electrons of the aromatic ring attack an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step temporarily disrupts the ring's aromaticity. The second step involves the removal of a proton from the carbon atom that formed the new bond with the electrophile, which restores aromaticity.

In the halogenation of aniline (B41778) derivatives, a molecule like bromine (Br₂) acts as the electrophile. The electron-rich aromatic ring induces a dipole in the Br-Br bond, allowing one bromine atom to be attacked. The high reactivity of the aniline ring, due to the strong activation by the amino group, often means that a Lewis acid catalyst is not required.

The final proton transfer is a critical step for restoring the stable aromatic system. This can be facilitated by a weak base present in the reaction mixture, such as a solvent molecule or another molecule of the aniline derivative. It is also important to consider the reaction medium; in strongly acidic conditions, the N-ethylamino group can be protonated to form an anilinium ion (-NH₂Et⁺). This protonated group is strongly deactivating and a meta-director, which can be used strategically to control the outcome of the reaction. However, halogenation is typically performed under neutral or mildly acidic conditions where the amino group remains a powerful ortho-, para-directing activator.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from SEAr, as it requires an electron-deficient aromatic ring and a good leaving group.

The SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. For this reaction to proceed, the aromatic ring must typically be activated by strong electron-withdrawing

Reductive Cross-Coupling Reactions Involving N-Substituted Anilines

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and haloanilines are common substrates in these transformations. acs.orgsigmaaldrich.com The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a prominent example. nih.gov For a substrate such as this compound, the presence of two different halogen atoms (bromine and chlorine) on the aromatic ring introduces the potential for regioselective coupling.

Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule like this compound, the carbon-bromine bond is expected to be more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the C3 position.

The catalytic cycle of the Suzuki coupling reaction involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate. nih.govyoutube.com

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.com

A variety of boronic acids and esters can be used, allowing for the introduction of diverse substituents at the C3 position of the aniline ring. nih.gov For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would yield a 3-aryl-4-chloro-N-ethylaniline derivative. The choice of ligands on the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(0) catalyst, Base | 3-Aryl-4-chloro-N-ethylaniline |

| This compound | Alkylboronic ester | Pd(0) catalyst, Base | 3-Alkyl-4-chloro-N-ethylaniline |

Metal-Free Reductive Coupling Processes

While transition-metal catalysis is dominant, there is growing interest in metal-free coupling reactions. For anilines, these often proceed via the formation of diazonium salts. A notable example is the Sandmeyer-type reaction, which can be adapted for reductive coupling. chemrxiv.orgsemanticscholar.org In a typical sequence, the amino group of an aniline derivative is converted to a diazonium salt using a nitrite (B80452) source under acidic conditions. This diazonium salt can then undergo various transformations.

Metal-free reductive disulfuration of anilines has been reported, where the diazonium salt reacts with a disulfur transfer reagent. chemrxiv.orgsemanticscholar.org While not a direct C-C coupling, this illustrates a metal-free pathway for functionalizing anilines. Another approach involves the electrochemical dehydrogenative cross-coupling of aniline derivatives to form 2,2'-diaminobiaryls, avoiding the use of any metal catalysts or chemical reagents. nih.gov

For this compound, a metal-free approach could potentially involve its conversion to the corresponding diazonium salt, followed by a reductive coupling process. However, the specifics of such a reaction would depend on the desired product and the development of suitable reaction conditions.

Radical Reaction Pathways of Anilines and Derivatives

Radical reactions offer unique pathways for the functionalization of aromatic compounds, including anilines. nih.gov These reactions typically involve three stages: initiation, propagation, and termination. youtube.comyoutube.com The amino group of anilines can significantly influence the course of these reactions.

Intramolecular Radical Addition Mechanisms

Intramolecular radical addition to the aromatic ring of aniline derivatives provides a route to synthesize heterocyclic compounds. beilstein-journals.orgd-nb.info This process involves the generation of a radical on a side chain attached to the aniline, which then attacks the aromatic ring. The regioselectivity of this attack is influenced by both steric and electronic factors.

Computational studies on substituted anilines have shown that the cyclization to form indolines via a 5-exo cyclization is a viable pathway. beilstein-journals.org The reaction proceeds through the addition of a radical to the ortho position of the aniline ring. The stability of the resulting intermediate radical plays a crucial role in determining the reaction's feasibility.

Influence of N-Substitution and Polar Effects on Radical Addition Rates

The nature of the substituent on the nitrogen atom of the aniline has a significant impact on the rate of intramolecular radical addition. beilstein-journals.orgd-nb.info DFT calculations have revealed that N-phenyl substitution leads to a faster addition compared to N-methyl substitution. beilstein-journals.orgd-nb.info This is attributed to the electronic effects of the substituent on the nucleophilicity of the aniline ring.

Polar effects are highly important in these radical additions. A combination of an electrophilic radical and a nucleophilic arene generally results in the highest reaction rates. beilstein-journals.orgd-nb.info This is in contrast to the Minisci reaction, where the radical acts as a nucleophile. Electron-releasing groups on the aniline ring accelerate the addition, while electron-withdrawing groups retard it. beilstein-journals.org The N-ethyl group in this compound is an electron-donating group, which would be expected to enhance the nucleophilicity of the aromatic ring and facilitate radical addition.

| N-Substituent | Effect on Radical Addition Rate | Reason |

| Phenyl | Faster | Increased nucleophilicity of the arene |

| Methyl | Slower | Reduced nucleophilicity compared to phenyl |

| Carbamate | Suitable for less electrophilic radicals | Mismatch of polar effects with highly electrophilic radicals d-nb.info |

C-N Bond Activation and Cyclization Reactions

The activation of the typically inert carbon-nitrogen bond in anilines opens up novel synthetic possibilities. researchgate.net This can be achieved through various strategies, including transition-metal catalysis.

Halogenation-Induced Deaminative Cyclization Processes

A recently developed strategy for C-N bond activation involves halogenation-induced intramolecular deaminative cyclization. rsc.org This method allows for the substitution of secondary and tertiary amino groups by various nucleophiles, such as hydroxyl, amino, carboxyl, or thiol groups. The process is initiated by halogenation, which activates the C-N bond towards nucleophilic attack. While specific examples involving N-ethylaniline derivatives are not detailed, the general principle suggests a potential pathway for the transformation of this compound. This could lead to the formation of cyclic structures through the displacement of the N-ethylamino group by an intramolecular nucleophile.

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination serves as a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. This process allows for the direct formation of a C-N bond by activating a typically inert C-H bond within the same molecule, offering an atom-economical route to complex structures. For a substrate like this compound, intramolecular cyclization could theoretically proceed via activation of either an aromatic C(sp²)-H bond or an aliphatic C(sp³)-H bond on the N-ethyl group.

The mechanism for such transformations generally involves the generation of a highly reactive copper nitrene or a nitrogen-centered radical intermediate. In a typical catalytic cycle, a Cu(I) or Cu(II) salt reacts with the amine in the presence of an oxidant. This generates a copper-amido species which can then lead to the reactive intermediate that inserts into a C-H bond. The choice of catalyst, ligand, oxidant, and solvent is crucial for controlling the reaction's efficiency and selectivity. beilstein-journals.org

While direct studies on this compound are not prevalent, research on analogous N-alkylanilines demonstrates the feasibility of such cyclizations. For instance, copper-catalyzed oxidative C(sp³)–H amidation has been shown to produce β-lactams from N,3-diphenylpropanamide substrates. beilstein-journals.org Similarly, intramolecular amination of unactivated methylene (B1212753) and methyl C-H bonds provides an expedient route to various azacycles. researchgate.netrecercat.cat These reactions often require specific conditions to favor the desired cyclization pathway and overcome competing intermolecular reactions.

The regioselectivity of the C-H insertion (aromatic vs. aliphatic) would depend on the relative bond dissociation energies and the steric and electronic environment of the C-H bonds. The presence of bromo and chloro substituents on the aromatic ring influences the electronic properties and may direct the cyclization to a specific position.

Table 1: Representative Conditions for Copper-Catalyzed C-H Amination Reactions

| Catalyst System | Oxidant | Solvent | Temperature | Application Example |

|---|---|---|---|---|

| CuI / 1,10-phen | Li₂CO₃ (Base) | DMF | 100 °C | Synthesis of substituted imidazo[1,2-a]pyridines |

| Cu(OAc)₂ | O₂ (Oxygen) | Dichlorobenzene | 130 °C | Diarylamination of indolines |

| CuCl₂ / DMAP | t-BuOOt-Bu (Peroxide) | DCE | 130 °C | Synthesis of β-lactams via C(sp³)–H amidation |

| CuOAc | O₂ (Oxygen) | DCE, Anisole | 100-120 °C | C-H amination of N-pyrimidyl indoles |

Reactions with Dihalocarbenes and Formation of Halogenated Amides

The reaction of secondary amines with dihalocarbenes, typically generated in situ from a haloform (e.g., chloroform, CHCl₃) and a strong base (e.g., sodium hydroxide), is a known method for N-formylation. researchgate.net In the case of this compound, the expected product is N-(3-bromo-4-chlorophenyl)-N-ethylformamide. The term "halogenated amide" in this context refers to the resulting formamide, which retains the halogen substituents of the parent aniline.

The reaction mechanism proceeds through the following steps:

Carbene Formation: The base abstracts a proton from the haloform to form a trihalomethyl anion (e.g., ⁻CCl₃), which then undergoes alpha-elimination to yield the highly reactive dihalocarbene (e.g., :CCl₂).

Ylide Formation: The electron-deficient carbene acts as an electrophile and attacks the nucleophilic nitrogen atom of the secondary amine, forming an unstable nitrogen ylide intermediate.

Rearrangement and Hydrolysis: The ylide intermediate is not isolated and rapidly rearranges. Subsequent hydrolysis of the resulting species during aqueous workup yields the final N,N-disubstituted formamide.

This transformation provides a convenient route to formamides under relatively mild conditions. The reaction is highly chemoselective and efficient for a variety of secondary amines. researchgate.net While primary amines typically yield isocyanides via the carbylamine reaction under these conditions, secondary amines lack the necessary protons on the nitrogen to follow that pathway and instead undergo formylation. wikipedia.orgaskfilo.comdoubtnut.com

Table 2: Examples of N-Formylation of Secondary Amines via Dichlorocarbene

| Secondary Amine | Haloform/Base System | Product | Yield (%) |

|---|---|---|---|

| Dibenzylamine | CHCl₃ / KF-Al₂O₃ | N,N-Dibenzylformamide | 95 |

| N-Methylaniline | CHCl₃ / KF-Al₂O₃ | N-Methyl-N-phenylformamide | 92 |

| Indoline | CHCl₃ / Formic Acid | N-Formylindoline | High |

| Piperidine | CHCl₃ / NaOH | N-Formylpiperidine | Moderate |

Data derived from studies on analogous systems. beilstein-journals.orgresearchgate.net

Diazotization and Subsequent Transformations of Diazonium Salts from Aromatic Amines

A critical distinction must be made between the reaction of primary and secondary aromatic amines with diazotizing agents, such as sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). While primary aromatic amines undergo diazotization to form relatively stable diazonium salts (Ar-N₂⁺Cl⁻), which are versatile intermediates for Sandmeyer-type reactions, secondary aromatic amines react differently. mnstate.edu

Treating a secondary aromatic amine like this compound with nitrous acid (formed in situ from NaNO₂ and HCl) leads to the formation of an N-nitrosoamine (also known as a nitrosamine).

The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrous acid, on the nitrogen atom of the secondary amine. This is followed by deprotonation to yield the stable N-nitroso compound, N-(3-bromo-4-chlorophenyl)-N-ethyl-N-nitrosoamine.

Because a stable diazonium salt is not formed, the rich chemistry associated with them, such as the replacement of the diazo group with halides, cyanide, hydroxyl, or hydrogen (e.g., Sandmeyer and Schiemann reactions), is not directly accessible from this compound through this one-step process. The resulting N-nitrosoamines have their own distinct reactivity, including potential rearrangement reactions (like the Fischer-Hepp rearrangement, though typically requiring an unsubstituted para position) or use in other synthetic applications.

Table 3: Comparison of Diazotization Reactions for Primary and Secondary Aromatic Amines

| Amine Type | Reactant Example | Reagents | Primary Product | Product Class |

|---|---|---|---|---|

| Primary Aromatic | 4-Bromoaniline | NaNO₂, HCl (aq) | 4-Bromobenzenediazonium chloride | Diazonium Salt |

| Secondary Aromatic | This compound (Hypothetical) | NaNO₂, HCl (aq) | N-(3-bromo-4-chlorophenyl)-N-ethyl-N-nitrosoamine | N-Nitrosoamine |

Role As Advanced Synthetic Intermediates in Chemical Synthesis

Precursors for Complex Organic Molecule Synthesis

3-Bromo-4-chloro-N-ethylaniline serves as a valuable precursor in the synthesis of intricate organic molecules, particularly within the realms of medicinal chemistry and materials science. The reactivity of this compound is largely dictated by the interplay of its functional groups: the nucleophilic secondary amine, the aromatic ring, and the two halogen substituents. These features allow it to undergo a variety of chemical transformations, including substitution and coupling reactions, to build more complex structures.

The presence of bromine and chlorine atoms allows for regioselective reactions. For instance, the bromine atom can be selectively targeted in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a key strategy in the multi-step synthesis of complex target molecules. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the synthetic utility of closely related compounds like 3-bromo-4-ethylaniline (B1291989) is well-established. This related compound is a known intermediate in the manufacturing of azo dyes and in the development of pharmaceutical compounds. chemimpex.com It is reasonable to infer that this compound would have similar applications, with the additional chlorine atom providing another point for molecular modification or influencing the electronic properties of the final molecule.

Building Blocks for Targeted Molecular Architectures

The defined placement of reactive sites on the this compound molecule makes it an excellent building block for the rational design of targeted molecular architectures. chemimpex.com Synthetic chemists can utilize this intermediate to introduce a specifically substituted aniline (B41778) moiety into a larger molecular framework. The N-ethyl group can influence solubility and steric interactions, while the halogens provide handles for further synthetic elaboration.

The general applications for such building blocks are found in the synthesis of:

Pharmaceuticals: Where the substituted aniline core is a common feature in many bioactive molecules. chemimpex.com

Agrochemicals: In the creation of new pesticides and herbicides. chemimpex.com

Specialty Polymers: To impart specific properties like thermal stability or flame retardancy. chemimpex.com

The synthesis of these targeted architectures often involves a series of protection, substitution, and deprotection steps, where the reactivity of each site on the this compound precursor is carefully controlled.

Synthesis of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are a class of compounds typically formed through the condensation reaction between a primary or secondary amine and a carbonyl compound (an aldehyde or ketone). youtube.comyoutube.com These reactions are fundamental in organic chemistry and are used to create compounds with a wide range of applications, including as ligands in coordination chemistry and as intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| Substituted Aniline | Aldehyde or Ketone | Schiff Base (Imine) | Typically requires acid or base catalysis and removal of water. youtube.com |

Monomers for the Synthesis of Functional Polyanilines and Derivatives

Polyaniline (PANI) is a well-known conducting polymer with a range of applications in electronics, sensors, and anti-corrosion coatings. chemimpex.com The properties of PANI can be tuned by creating derivatives, which can be achieved by polymerizing substituted aniline monomers. chemimpex.com

This compound can theoretically be used as a monomer to synthesize a functionalized polyaniline derivative. The polymerization would likely proceed via an oxidative chemical or electrochemical process, similar to the polymerization of aniline itself. The resulting polymer would have a repeating unit containing the 3-bromo-4-chloro-N-ethylphenyl structure. The presence of the halogen substituents and the N-ethyl group would be expected to influence the polymer's properties, such as:

Solubility: The N-ethyl group may increase solubility in organic solvents compared to the unsubstituted PANI.

Conductivity: The electronic effects of the bromo and chloro substituents would alter the electronic properties of the polymer backbone.

Functionality: The halogen atoms could serve as sites for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain.

While the polymerization of N-ethylaniline has been reported, specific studies on the polymerization of this compound are not found in the surveyed literature. nih.gov

Development of Corrosion Inhibitors Based on Halogenated Aniline Derivatives

Organic compounds containing heteroatoms like nitrogen are often effective corrosion inhibitors for metals in acidic environments. asianpubs.orgresearchgate.net They function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. asianpubs.org Aniline and its derivatives are a class of compounds that have been studied for this purpose. researchgate.net

Halogenated aniline derivatives are also of interest as corrosion inhibitors. The presence of bromine and chlorine in this compound would modulate the electronic and steric properties of the molecule, potentially enhancing its ability to adsorb onto a metal surface. The N-ethyl group would also contribute to these effects. While specific research on the corrosion inhibition properties of this compound is not available, studies on other alkyl-substituted anilines have shown promising results. For instance, 2-ethyl aniline has been investigated as a corrosion inhibitor for N80 steel in hydrochloric acid, demonstrating significant inhibition efficiency. asianpubs.org This suggests that N-ethylated dihaloaniline derivatives could be a promising area for the development of new corrosion inhibitors.

Table 2: Investigated Aniline Derivatives as Corrosion Inhibitors

| Compound | Metal | Corrosive Medium | Inhibition Efficiency |

|---|---|---|---|

| 2-Ethyl aniline | N80 Steel | 15% Hydrochloric Acid | Up to 88.3% asianpubs.org |

| 2,4-Dimethyl aniline | N80 Steel | 15% Hydrochloric Acid | Lower than 2-ethyl aniline asianpubs.org |

| Aniline | Mild Steel | 3% Hydrofluoric Acid | Effective, but less so than some derivatives researchgate.net |

Environmental Transformation and Degradation Pathways

Microbial Biodegradation of Aniline (B41778) Derivatives in Environmental Compartments

Microbial degradation is a primary mechanism for the removal of aniline and its derivatives from the environment. nih.govnih.gov Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and nitrogen. ekb.egnih.gov While specific studies on 3-bromo-4-chloro-N-ethylaniline are limited, the degradation pathways can be inferred from extensive research on related halogenated and N-alkylated anilines.

The principal pathway for the aerobic microbial degradation of aniline involves oxidative deamination, leading to the formation of catechol. nih.govresearchgate.net This transformation is initiated by a multi-component enzyme system, aniline dioxygenase, which converts aniline into catechol. researchgate.netmdpi.com The resulting catechol is a key intermediate that enters central metabolic pathways. nih.gov It undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively, eventually leading to intermediates of the TCA cycle. mdpi.comnih.govresearchgate.net

For N-substituted anilines like N-ethylaniline, an initial N-dealkylation step is necessary. This process, analogous to the N-demethylation of N,N-dimethylaniline by cytochrome P-450 isozymes, would yield 3-bromo-4-chloroaniline (B1338066). nih.gov Subsequently, this halogenated aniline would be a substrate for aniline oxygenase. nih.gov The enzyme converts the substituted aniline into the corresponding substituted catechol, in this case, 3-bromo-4-chlorocatechol. This modified catechol is then funneled into a modified ortho-cleavage pathway for further degradation. nih.gov Several bacterial species, including Moraxella sp. and Pseudomonas sp., have been shown to mineralize various chloroanilines through this pathway. ekb.egnih.gov

N-De-ethylation: this compound → 3-bromo-4-chloroaniline + Acetaldehyde (B116499)

Oxidative Deamination: 3-bromo-4-chloroaniline → 3-bromo-4-chlorocatechol

Ring Cleavage: 3-bromo-4-chlorocatechol → Halogenated muconic acid intermediates → Central metabolism

In addition to the primary oxidative deamination pathway, minor biodegradation routes have been identified for aniline derivatives. These include reversible acylation and N-oxidation. nih.gov

Acylation: This pathway involves the addition of an acyl group to the amino function, forming compounds like acetanilide (B955) and formanilide. nih.gov While generally considered a minor route, it represents a potential transient storage or detoxification mechanism by microbial communities.

N-Oxidation: The oxidation of the nitrogen atom can occur, leading to the formation of N-oxide metabolites. nih.gov For instance, the metabolism of N,N-dimethylaniline can produce its N-oxide, although this is often not the main pathway for demethylation by cytochrome P-450 isozymes. nih.gov These oxidized intermediates can be reactive and may lead to the formation of oligomeric condensation products. nih.gov

The rate of microbial degradation of halogenated anilines is highly dependent on the number, type, and position of the halogen substituents on the aromatic ring. Kinetic studies on the reductive dechlorination of various chloroanilines (CAs) by a mixed methanogenic culture demonstrated these structure-activity relationships. While this study focuses on anaerobic dechlorination, the kinetic principles are illustrative of how chemical structure affects microbial processing. The study measured dechlorination rates (k') and half-saturation coefficients (Kc) based on the Michaelis-Menten equation. nih.gov

For instance, dechlorination was observed for pentachloroaniline, tetrachloroanilines, and most trichloroanilines, but not for most dichloroanilines or any monochloroanilines in the tested culture. nih.gov This suggests that the degree of halogenation significantly influences the compound's susceptibility to microbial attack. The half-lives for the degradable chloroanilines ranged from 1.5 to 8.5 days under the experimental conditions. nih.gov

| Compound | Dechlorination Rate (k') (µM/day) | Half-Saturation Coefficient (Kc) (µM) | Resulting Half-Life (days) |

|---|

Photolytic and Chemical Transformation Mechanisms in Aquatic Environments

In aquatic systems, aniline derivatives are subject to transformation by sunlight and chemical oxidants used in water treatment.

The photodegradation of anilines in water can be influenced by various factors. Studies have shown that the presence of microalgae can accelerate the photodegradation of aniline. researchgate.net This acceleration is attributed to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, by the algae under illumination. researchgate.net

For halogenated compounds, photocatalytic oxidation is a potential degradation pathway. mdpi.com Technologies using photocatalysts like TiO₂ can destroy organic pollutants, mineralizing them into carbon dioxide, water, and halides. mdpi.com Therefore, in sunlit surface waters, the photolytic transformation of this compound could be a relevant degradation mechanism, likely proceeding through reactions with photochemically generated ROS.

Aniline and its derivatives are recognized as potent precursors for the formation of harmful disinfection byproducts (DBPs) during water chlorination. nih.govacs.org The reaction of the aniline moiety with free chlorine can lead to the formation of both regulated DBPs, like trihalomethanes (THMs), and unregulated, often more toxic, nitrogenous DBPs (N-DBPs) such as haloacetonitriles. nih.govacs.orgyildiz.edu.tr

The reaction pathways involve initial chlorination of the aromatic ring and hydroxylation, followed by the formation of intermediates like (chloro)benzoquinone imines, which can ultimately lead to ring cleavage. nih.govacs.org The presence of bromide in the water can lead to the formation of brominated DBPs, which are often more cytotoxic and genotoxic than their chlorinated analogs. nih.gov

A study evaluating a suite of 19 aniline compounds found that N- and ring-substitutions significantly influence DBP formation. nih.govacs.org For example, under free chlorination, 3-chloroaniline (B41212) was a high-yield precursor for dichloroacetonitrile (B150184) (1.6-2.3% yield). acs.org Free bromination generally resulted in even greater haloacetonitrile yields, with 2-ethylaniline (B167055) showing the highest yield (6.5%). nih.govacs.org Given its structure, this compound is expected to be a significant precursor to a complex mixture of chlorinated and brominated DBPs during water disinfection.

| Aniline Precursor | Disinfectant | Primary HAN Product | Molar Yield (%) |

|---|

Identification of Haloacetonitriles and Large-Molecule DBPs from Aniline Precursors

Aniline and its derivatives are recognized as precursors to various disinfection byproducts (DBPs), some of which are of toxicological concern. nih.gov Research into the DBP formation potential of a range of aniline compounds has revealed that they can be potent precursors to haloacetonitriles and larger, more complex DBPs. nih.gov

A study evaluating 19 different aniline compounds with various substitutions on the aromatic ring and the nitrogen atom found that several are significant precursors to dichloroacetonitrile (DCAN). nih.gov For instance, under free chlorination conditions, compounds such as 4-nitroaniline, 3-chloroaniline, and 4-(methylsulfonyl)aniline (B1202210) demonstrated notable yields of DCAN, ranging from 1.6% to 2.3%. nih.gov The presence of a bromine source during disinfection, a process known as free bromination, generally leads to even higher yields of haloacetonitriles. nih.gov In the case of 2-ethylaniline, free bromination resulted in a haloacetonitrile yield of 6.5%. nih.gov This suggests that this compound, containing both bromine and chlorine substituents as well as an N-ethyl group, has a high potential to form various haloacetonitriles during water disinfection processes.

The formation of trihalomethanes (THMs) from these aniline precursors was also observed to correlate with the formation of haloacetonitriles. nih.gov

Beyond small-molecule DBPs like haloacetonitriles, the chlorination of anilines can lead to the formation of larger, more complex molecules. Analysis using high-resolution mass spectrometry has identified several classes of these large-molecule DBPs, including:

Chloroanilines: These are formed through the direct chlorination of the aniline ring.

(Chloro)hydroxyanilines: These products result from both chlorination and hydroxylation of the aniline structure.

(Chloro)benzoquinone imines: These are formed as intermediates and can be subsequently transformed. nih.gov

Ring-cleavage products: The eventual breakdown of the aromatic ring can lead to a variety of smaller, non-aromatic molecules. nih.gov

The reaction pathways proposed suggest an initial chlorination and hydroxylation of the aniline ring, followed by the formation of benzoquinone imines, which can then lead to the cleavage of the aromatic ring. nih.gov

Table 1: Dichloroacetonitrile (DCAN) and Haloacetonitrile Formation Potential from Selected Aniline Precursors

| Precursor Compound | Disinfection Condition | DBP | Molar Yield (%) |

| 4-Nitroaniline | Free Chlorination | Dichloroacetonitrile | 1.6 - 2.3 |

| 3-Chloroaniline | Free Chlorination | Dichloroacetonitrile | 1.6 - 2.3 |

| 4-(Methylsulfonyl)aniline | Free Chlorination | Dichloroacetonitrile | 1.6 - 2.3 |

| 2-Ethylaniline | Free Bromination | Haloacetonitriles | 6.5 |

This table is generated based on data from a study by Kralles et al. (2024) which investigated the DBP formation potential of 19 aniline compounds. nih.gov The study indicates that eight of the aniline compounds formed dichloroacetonitrile at yields above 0.50%.

Environmental Fate Modeling and Prediction for Halogenated Anilines

Predicting the environmental fate of chemicals like this compound is crucial for assessing their potential risks. Environmental fate models, including Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for this purpose. These models use the chemical structure of a compound to predict its environmental properties and behavior.

For substituted anilines and phenols, QSAR models have been developed to estimate their soil sorption coefficients (logKoc). nih.gov These models often use descriptors such as the n-octanol/water partition coefficient (logKow), molecular connectivity indices, and quantum chemical parameters. nih.gov The use of artificial neural networks (ANNs) has been shown to improve the predictive power of these QSAR models for the soil sorption of polar organic chemicals like substituted anilines. nih.gov

Furthermore, the metabolic fate of substituted anilines can be predicted using a stepwise classification approach based on calculated physicochemical parameters. nih.gov These models, which can employ multivariate pattern recognition methods, can predict metabolic pathways such as N-acetylation. nih.gov Incorporating the effects of solvation in these calculations has been shown to improve the accuracy of the classification models. nih.gov

The biodegradation of halogenated aromatic compounds, a key aspect of their environmental fate, is another area where modeling is applied. Microorganisms have evolved a wide array of enzymes and metabolic pathways to degrade these often-recalcitrant compounds. nih.gov Understanding the genetic basis of these catabolic processes allows for the potential to enhance the efficacy of naturally occurring microorganisms for bioremediation. nih.gov

The degradation of halogenated aromatics by microorganisms can proceed through several mechanisms, including: